Flurbiprofen impurity 7
CAS No.: 1685278-08-3
Cat. No.: VC8343625
Molecular Formula: C19H20O4
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1685278-08-3 |
---|---|
Molecular Formula | C19H20O4 |
Molecular Weight | 312.4 g/mol |
IUPAC Name | 1-acetyloxyethyl 2-(4-phenylphenyl)propanoate |
Standard InChI | InChI=1S/C19H20O4/c1-13(19(21)23-15(3)22-14(2)20)16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-13,15H,1-3H3 |
Standard InChI Key | PDLDPSBDPAHNJP-UHFFFAOYSA-N |
SMILES | CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC(C)OC(=O)C |
Canonical SMILES | CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC(C)OC(=O)C |
Introduction
Property | Value |
---|---|
CAS Number | 55258-76-9 |
Molecular Formula | |
Molecular Weight | 200.3 g/mol |
Appearance | Colorless to pale yellow oil |
Synthesis Status | Custom synthesis (on request) |
The absence of polar groups, such as the carboxylic acid in flurbiprofen, reduces its solubility in aqueous media, necessitating organic solvents for chromatographic analysis .
Synthetic Pathways and Formation Mechanisms
Origins in Flurbiprofen Synthesis
Flurbiprofen is synthesized via a multi-step process involving Suzuki coupling, esterification, and hydrolysis. Impurity 7 likely forms during the following stages:
-
Incomplete Coupling Reactions: Residual intermediates from the biphenyl coupling step may undergo unintended side reactions, leading to fluorinated byproducts.
-
Decarboxylation of Ester Precursors: Thermal or acidic conditions during hydrolysis can provoke decarboxylation, eliminating the carboxylic acid group to yield Impurity 7 .
Analytical Methods for Detection and Quantification
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection remains the gold standard for impurity profiling. For Flurbiprofen Impurity 7, a reversed-phase C18 column and mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) achieve baseline separation from flurbiprofen and other impurities . Key parameters include:
-
Retention Time: ~17–18 minutes (based on analogous impurities) .
-
Detection Wavelength: 254 nm (optimal for aromatic fluorophores).
Spectroscopic Confirmation
-
Mass Spectrometry (MS): Electron ionization (EI) generates characteristic fragments, such as at m/z 200.3 and daughter ions at m/z 181.1 (loss of ) .
-
NMR Spectroscopy: -NMR reveals aromatic protons (δ 6.8–7.6 ppm) and a methyl group (δ 1.2–1.5 ppm) from the phenylethyl moiety .
Regulatory and Pharmacopeial Considerations
Stability-Indicating Methods
Applications in Pharmaceutical Research
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume